Validamycin H
Description
Overview of Validamycins (B6595820) as Aminocyclitol Antibiotics
Validamycins belong to the class of aminocyclitol antibiotics, a group of natural products characterized by the presence of amino-substituted cyclic alcohol (cyclitol) units. acs.orgresearchgate.netnih.gov These compounds are typically produced by Streptomyces species, a genus of filamentous bacteria known for their prolific production of bioactive secondary metabolites. herts.ac.uktoku-e.comnih.govakrivisbio.comsigmaaldrich.com Validamycins, including Validamycin H, feature a complex structure involving one or more aminocyclitol rings linked to other sugar moieties. acs.orgresearchgate.netvulcanchem.com Unlike some other aminoglycoside antibiotics which are primarily antibacterial, validamycins are predominantly known for their antifungal activity, particularly against plant pathogens. nih.govtoku-e.comakrivisbio.comnih.gov
Historical Context of Validamycin Discovery and Early Academic Research
The discovery of validamycins dates back to the early 1970s with the isolation of Validamycin A from Streptomyces hygroscopicus var. limoneus. toku-e.comapsnet.org Subsequent research identified a series of related compounds, including Validamycins B, C, D, E, F, and H, produced by various Streptomyces hygroscopicus strains. google.com Early academic research primarily focused on their efficacy as agricultural fungicides, particularly for controlling rice sheath blight caused by Rhizoctonia solani. nih.govherts.ac.uktoku-e.comakrivisbio.comnih.govapsnet.org This research established the foundational understanding of their biological activity and production methods through fermentation. herts.ac.uktoku-e.comnih.gov
Expanding Research Horizons: Beyond Initial Fungicidal Properties
While their application in agriculture remains significant, academic interest in validamycins has expanded beyond their initial fungicidal uses. Research has explored their mechanism of action, primarily the inhibition of trehalase, an enzyme crucial for trehalose (B1683222) metabolism in many fungi and insects. herts.ac.uktoku-e.comakrivisbio.comvulcanchem.comnih.gov Trehalose serves as a storage carbohydrate and plays a vital role in stress tolerance, spore germination, and hyphal growth in fungi. akrivisbio.comvulcanchem.com By inhibiting trehalase, validamycins disrupt these essential processes, leading to reduced fungal virulence rather than direct killing. toku-e.comvulcanchem.com
Furthermore, the structural relationship between validamycins and other C7N-aminocyclitol-containing compounds like acarbose (B1664774), an α-glucosidase inhibitor used for type II diabetes, has spurred interest in the potential pharmaceutical applications of validamycin derivatives. nih.govnih.govnih.govpsu.eduamazon.comelsevier.com Academic research is exploring the potential of validamycin scaffolds for developing new therapeutic agents. amazon.comelsevier.com Studies have also indicated potential insecticidal properties by affecting trehalase activity in insects. toku-e.comnih.govresearchgate.net
Specific Academic Interest and Structural Uniqueness of this compound
This compound, while less studied than Validamycin A, holds specific academic interest due to its particular structural configuration within the validamycin family. Validamycins share a core aminocyclitol structure, but differ in the attached glycosidic moieties. This compound has a reported molecular formula of C26H45NO18 vulcanchem.comuni.lu, which is larger and more complex than that of Validamycin A (C20H35NO13) herts.ac.ukakrivisbio.comsigmaaldrich.comflybase.orgnih.govwikipedia.orgnih.gov. This difference in molecular composition suggests additional sugar or modified cyclitol units compared to the simpler Validamycin A.
The precise arrangement and nature of these additional moieties in this compound contribute to its structural uniqueness and are a focus of academic investigation. Understanding the detailed structure-activity relationships within the validamycin family, including how the specific additions in this compound influence its biological activity and interactions with enzymes like trehalase, is an ongoing area of research. vulcanchem.com Academic studies aim to elucidate the complete biosynthesis of this compound and other congeners to potentially engineer strains for producing specific validamycins or novel derivatives. nih.govebi.ac.uk
Detailed research findings on this compound specifically are limited in the provided search results. However, based on its classification within the validamycins, it is proposed to function as a competitive inhibitor of trehalase enzymes, similar to other members of the family. vulcanchem.com Its expected physical properties include high solubility in water and moderate solubility in certain organic solvents, consistent with its polyhydroxylated structure. vulcanchem.com Future academic research on this compound is likely to focus on its specific biological activities, its precise mechanism of action at a molecular level, and optimizing its production. vulcanchem.com
Molecular and Physicochemical Properties of Selected Validamycins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Validamycin A | C₂₀H₃₅NO₁₃ | 497.49 | 443629 |
| Validamycin B | C₂₀H₃₅NO₁₄ | 513.5 | 3086479 |
| Validamycin C | C₂₆H₄₅NO₁⒏ | 659.6 | 166727 |
| Validamycin D | C₂₀H₃₅NO₁₃ | 497.5 | 90479720 |
| Validamycin E | C₂₆H₄₅NO₁⒏ | 659.6 | 202592 |
| This compound | C₂₆H₄₅NO₁⒏ | 659.2637 (Monoisotopic) | 3083161 |
Note: Molecular weights may vary slightly depending on the source and calculation method.
Structure
2D Structure
Properties
IUPAC Name |
2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHOQRBXQDUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926921 | |
| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-72-5, 130812-69-0 | |
| Record name | Validamycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Validamycin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biotechnological Production of Validamycins
Microbial Producers of Validamycins (B6595820)
The primary producers of validamycins are certain strains of the bacterial genus Streptomyces.
Genetic Lineages and Characterization of Streptomyces hygroscopicus Strains
Streptomyces hygroscopicus is the key species for validamycin production. Specifically, Streptomyces hygroscopicus subsp. jinggangensis strain 5008 and Streptomyces hygroscopicus var. limoneus are well-characterized validamycin producers. core.ac.uknih.govjuniperpublishers.comasm.orgnih.govdokumen.pub
Streptomyces hygroscopicus subsp. jinggangensis strain 5008: This strain was isolated from the Jinggang Mountain area in China and is a major industrial producer of validamycin A. nih.govasm.org Its genome has been analyzed, revealing a linear chromosome of over 10 Mb and a high G+C content, typical of Actinobacteria. nih.gov The validamycin A biosynthetic gene cluster (val) in strain 5008 is located on the chromosome. nih.gov Genetic manipulation studies, including gene inactivation and heterologous expression in this strain, have been instrumental in elucidating the validamycin biosynthetic pathway. acs.orgcore.ac.uknih.govasm.orgnih.govresearchgate.net
Streptomyces hygroscopicus var. limoneus: This variety is also known to produce validamycins A-F, as well as validoxylamines A and B. scispace.com Studies using labeled precursors have shown the incorporation of glucose and validoxylamine A into validamycin A by this strain. scispace.comnih.gov
Genetic studies have shown that different Streptomyces hygroscopicus strains can exhibit variations in their genomes and secondary metabolite production capabilities. frontiersin.org Comparative genomics studies help in understanding the genetic basis of validamycin production and identifying potential for enhancing yields or producing analogs. frontiersin.org
Identification of Other Validamycin-Producing Microorganisms
While Streptomyces hygroscopicus strains are the most prominent producers, the search results primarily focus on these. There is mention of microbial transformation of validamycins by other microorganisms, such as Pseudomonas denitrificans, Flavobacterium saccharophilum, and Stenotrophomonas maltophilia, which can degrade validamycin A into valienamine (B15573). acs.orgsjtu.edu.cn However, these are involved in degradation rather than de novo production of validamycins. The biosynthesis of related C7N-aminocyclitol compounds, like acarbose (B1664774) and pyralomicin, occurs in other microorganisms such as Actinoplanes sp. and Microtetraspora spiralis, suggesting that similar biosynthetic machinery exists in other actinomycetes. core.ac.uknih.govnih.gov
Elucidation of Validamycin Biosynthetic Pathways
The biosynthesis of validamycins is a complex process involving the conversion of primary metabolites into the characteristic C7N-aminocyclitol structure.
Mapping of Intermediates and Enzymatic Transformations
The biosynthetic pathway to validamycin A starts from sedo-heptulose 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The initial cyclization product is 2-epi-5-epi-valiolone (B1265091). nih.govasm.orgnih.govnih.gov
Key intermediates identified in the validamycin A pathway include:
2-epi-5-epi-valiolone nih.govasm.orgnih.govnih.gov
5-epi-valiolone (B1265255) nih.govasm.orgnih.gov
Valienone (B1250258) nih.govasm.orgnih.gov
Valienol 1-phosphate nih.govresearchgate.net
NDP-valienol nih.govresearchgate.net
Validoxylamine A core.ac.uknih.govresearchgate.netscispace.comnih.govnih.gov
The pathway involves a series of enzymatic transformations, including cyclization, epimerization, dehydration, transamination, phosphorylation, nucleotidylation, and glycosylation. core.ac.uknih.govasm.orgresearchgate.netnih.govnih.govresearchgate.netnih.gov
Characterization of Key Biosynthetic Enzymes (e.g., Cyclases, Dehydrogenases)
Several key enzymes involved in validamycin biosynthesis have been characterized:
ValA: This enzyme is a sedo-heptulose 7-phosphate cyclase (SH7PC) that catalyzes the initial cyclization of sedo-heptulose 7-phosphate to 2-epi-5-epi-valiolone. nih.govasm.orgnih.govacs.org ValA shows similarity to dehydroquinate synthases (DHQS). nih.govasm.orgnih.govacs.org The crystal structure of ValA from S. hygroscopicus 5008 has been determined, providing insights into its active site and cofactor binding (NAD+ and Zn2+). acs.org
ValD: This enzyme is an epimerase responsible for the epimerization of 2-epi-5-epi-valiolone to 5-epi-valiolone. acs.orgnih.gov ValD belongs to the vicinal oxygen chelate superfamily. secondarymetabolites.org
ValN: This enzyme is a cyclitol reductase. google.com Inactivation of the valN gene in S. hygroscopicus 5008 resulted in the production of unsaturated analogs, 1,1′-bis-valienamine and validienamycin, indicating that ValN is responsible for the reduction of a double bond rather than a ketone. nih.govgoogle.com ValN shows homology to zinc-dependent sorbitol dehydrogenase and alcohol dehydrogenase, which are NAD+-dependent enzymes. nih.govgoogle.comgoogle.com
ValB (VldB): This enzyme is a sugar nucleotidyltransferase that catalyzes the conversion of valienol 1-phosphate to NDP-valienol. researchgate.netnih.govresearchgate.net ValB requires divalent metal ions (Mg2+, Mn2+, or Co2+) for activity and prefers purine-based nucleotidyltriphosphates (ATP and GTP) as nucleotidyl donors. nih.govresearchgate.net ValB is similar to glucose 1-phosphate adenylyltransferases. researchgate.net
ValC: This enzyme is a cyclitol kinase involved in phosphorylating intermediates in the pathway. acs.orgnih.gov Its specific substrate specificity for all cyclitol intermediates is still under investigation. nih.gov
ValL: This enzyme is a validamine (B1683471) 7-phosphate valienyltransferase. uniprot.org Cells lacking valL are unable to produce validoxylamine A and validamycin A. uniprot.org
ValG: This enzyme is a glycosyltransferase that catalyzes the final step in the biosynthesis of validamycin A, the glucosylation of validoxylamine A. core.ac.ukresearchgate.netnih.gov ValG most efficiently uses UDP-glucose as the sugar donor. researchgate.net
Analysis of Biosynthetic Gene Clusters (e.g., val genes, valN gene)
The genes responsible for validamycin biosynthesis are organized into a gene cluster, primarily studied in Streptomyces hygroscopicus subsp. jinggangensis 5008. core.ac.uknih.govjuniperpublishers.comasm.orgnih.govnih.govsecondarymetabolites.org This val gene cluster spans approximately 45 kb and contains multiple genes involved in the biosynthetic pathway. core.ac.ukjuniperpublishers.comnih.govsecondarymetabolites.org
The val gene cluster in S. hygroscopicus 5008 contains 16 structural genes, 2 regulatory genes, and other genes related to transport, transposition, integration, or resistance. core.ac.uknih.gov The genetic organization of the cluster has been analyzed, and the functions of several val genes have been assigned through gene inactivation, heterologous expression, and enzymatic assays. core.ac.ukasm.orgresearchgate.netnih.govsecondarymetabolites.org
Key genes within the cluster include valA, valB, valC, valD, valG, valK, valL, and valM, encoding enzymes involved in different steps of the pathway, such as cyclization, nucleotidylation, phosphorylation, epimerization, glycosylation, dehydration, validoxylamine A 7'-phosphate synthase, and aminotransferase, respectively. core.ac.uksecondarymetabolites.orggoogle.com The valN gene, encoding a cyclitol reductase, is also part of this cluster. nih.govsecondarymetabolites.orggoogle.com Inactivation of specific genes, such as valN or valG, has been shown to abolish validamycin A production or lead to the accumulation of intermediates or production of analogs. core.ac.uknih.govnih.govgoogle.com
The entire val gene cluster has been amplified in tandem in S. hygroscopicus 5008 to enhance validamycin A production, demonstrating the importance of the complete cluster for efficient biosynthesis. nih.govresearchgate.net
Optimization of Fermentation Processes for Validamycin Production
Optimization of the fermentation process is crucial for enhancing the yield and productivity of validamycins. This involves careful consideration and manipulation of various factors, including the fermentation medium composition, bioreactor parameters, and downstream processing techniques continental.edu.pe.
The composition of the fermentation medium significantly impacts the growth of the producer strain and the biosynthesis of validamycins. Optimized media typically contain a balance of carbon and nitrogen sources, as well as essential minerals and growth factors herts.ac.ukcontinental.edu.pe. Common components include soybean meal, corn steep liquor, corn powder, yeast extract, and various salts such as NaCl, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, CaCO₃, and FeSO₄·7H₂O herts.ac.ukd-nb.inforesearchgate.netgoogle.com.
Research has explored the use of cost-effective materials, such as agro-industrial residues, as nutrient sources researchgate.net. For instance, studies have shown that using wastewater as a fermentation medium can be effective for Validamycin A production, reducing production costs d-nb.info. Optimized media compositions have been developed to enhance biomass yield and enzyme activity, leading to increased validamycin production nih.gov. One optimized medium for Validamycin A production by Streptomyces hygroscopicus var. jinggangensis included lactose, yeast extract, ammonium (B1175870) chloride, potassium phosphate buffer, and Ca²⁺ nih.gov. Another optimized medium for Streptomyces alfalfae included soluble starch, KNO₃, soybean cake powder, K₂HPO₄, MgSO₄·7H₂O, CaCO₃, and FeSO₄·7H₂O researchgate.net.
| Component | Concentration (g/L) - Example 1 nih.gov | Concentration (g/L) - Example 2 researchgate.net |
| Lactose | 4.7 | - |
| Yeast Extract | 49.5 | - |
| Ammonium Chloride | 2.7 | - |
| Potassium Phosphate Buffer | 110 mL/L | - |
| Ca²⁺ | 0.0352 | - |
| Soluble Starch | - | 26.26 |
| KNO₃ | - | 1.00 |
| Soybean Cake Powder | - | 23.54 |
| K₂HPO₄ | - | 0.27 |
| MgSO₄·7H₂O | - | 0.50 |
| CaCO₃ | - | 1.00 |
| FeSO₄·7H₂O | - | 0.10 |
Maintaining optimal conditions within bioreactors is essential for efficient validamycin fermentation. Key parameters include temperature, pH, aeration rate, and agitation speed herts.ac.ukcontinental.edu.ped-nb.info. Streptomyces hygroscopicus strains typically require controlled temperatures, with 37°C being reported as optimal for high validamycin A production in some strains, in contrast to the 30°C optimal for normal growth and sporulation researchgate.net. pH control is also important, with adjustments often made using solutions like ammonia (B1221849) d-nb.info. Alkaline pH shock has been shown to enhance Validamycin A production in Streptomyces hygroscopicus nih.gov.
Aeration and agitation are critical for ensuring adequate oxygen transfer and nutrient distribution throughout the culture broth boquinstrument.com. Studies in stirred-tank bioreactors have utilized specific agitation speeds and aeration rates (e.g., 350 rpm and 1.2 vvm in a 50-L bioreactor, or 150 rpm in a 60 m³ bioreactor) to optimize production d-nb.info. Monitoring parameters such as oxygen uptake rate (OUR) and carbon dioxide evolution rate (CER) can provide insights into the metabolic activity of the culture d-nb.info. Fed-batch strategies, involving the controlled addition of carbon sources during fermentation, can prolong the fermentation period and significantly improve validamycin yield d-nb.infogoogle.com.
Following fermentation, validamycins must be isolated and purified from the culture broth. This typically involves separating the bacterial cells from the liquid filtrate containing the validamycins herts.ac.uk. The filtrate is then subjected to extraction and purification steps herts.ac.uk. Early methods for isolating Validamycins A and B involved acidifying the culture broth, filtering to remove mycelium and calcium ions, and then using ion-exchange resins to remove impurities and isolate the compounds dokumen.pub. Anion-exchange resins have been used for the separation and preparation of Validamycin A and Validamycin B jst.go.jp.
Metabolic Engineering and Synthetic Biology Approaches for Validamycin Biosynthesis
Metabolic engineering and synthetic biology offer powerful tools to enhance validamycin production and generate novel analogs by manipulating the biosynthetic pathways within the producer strains sigmaaldrich.comnih.gov.
Genetic manipulation of Streptomyces hygroscopicus strains can lead to increased validamycin yields. Strategies include amplifying validamycin biosynthetic gene clusters, overexpressing key regulatory or biosynthetic genes, and disrupting genes that negatively impact production or divert precursors to competing pathways nih.govresearchgate.net. For example, amplifying the entire val gene cluster in S. hygroscopicus 5008 has been shown to increase validamycin A production researchgate.net. Deletion of γ-butyrolactone receptor genes, which are involved in the regulation of secondary metabolite biosynthesis, has also been demonstrated to enhance validamycin production and productivity continental.edu.pe. Inactivation of afsA homologs, which are involved in pleiotropic regulation, can decrease validamycin biosynthesis, while deletion of arpA homologs can increase production . Overexpression of genes involved in amino acid metabolism and the electron respiratory chain, triggered by alkaline pH shock, has been linked to increased validamycin A production nih.gov.
Engineering the validamycin biosynthetic pathway can lead to the production of novel validamycin analogs nih.govgoogle.com. This can involve altering the function of specific enzymes in the pathway or introducing enzymes from other biosynthetic routes google.com. For instance, inactivating the valN gene, which is responsible for the reduction of a double bond, resulted in the production of unsaturated validamycin analogs like 1,1′-bis-valienamine and validienamycin google.com. These analogs can serve as precursors for other valuable compounds like valienamine google.com. Synthetic biology approaches have also been used to establish alternative pathways for the direct synthesis of valuable intermediates like valienamine within the validamycin producer strain, simplifying the production process acs.orgacs.orgsjtu.edu.cn. This can involve identifying and engineering aminotransferases that can catalyze the conversion of intermediates like valienone directly to valienamine acs.orgsjtu.edu.cn.
Molecular Mechanisms of Validamycin Action
Trehalase Inhibition as a Central Mechanism
Validamycin H, like other validamycins (B6595820), primarily exerts its effects by inhibiting trehalase (EC 3.2.1.28), an enzyme crucial for hydrolyzing trehalose (B1683222) into two molecules of glucose toku-e.comvulcanchem.comias.ac.in. This inhibition disrupts trehalose metabolism, which is vital for energy homeostasis, stress tolerance, and developmental processes in many organisms toku-e.comvulcanchem.comias.ac.inresearchgate.net.
Biochemical Characterization of Trehalase Inhibition: Kinetics and Specificity
Validamycin acts as a competitive inhibitor of trehalase toku-e.comvulcanchem.commdpi.com. This means it competes with the natural substrate, trehalose, for binding to the active site of the trehalase enzyme vulcanchem.commdpi.com. Studies have characterized the kinetics of this inhibition, demonstrating its potency and specificity across different organisms mdpi.comebi.ac.ukresearchgate.net. For instance, validoxylamine A, a derivative of validamycin A, has shown potent competitive inhibition with low Ki values against trehalases from various sources, including insects mdpi.com. The inhibitory activity is often in the micromolar to nanomolar range researchgate.net. Validamycin A has been shown to exhibit strict binding specificity for trehalase, with no significant activity against other enzymes like cellulase, pectinases, α-amylase, and α- and β-glucosidases mdpi.comebi.ac.uk. Time-dependent inhibition has also been observed for validamycins on certain trehalases, such as porcine kidney trehalase nih.gov.
Specific kinetic parameters for validamycin A and validoxylamine A against trehalase from Rhizoctonia solani and Spodoptera litura have been reported, highlighting the higher potency of validoxylamine A mdpi.com.
| Inhibitor | Organism | Enzyme | Ki (nM) | IC50 (nM) | Inhibition Type |
| Validamycin A | R. solani | Trehalase | - | 72000 | Competitive |
| Validoxylamine A | R. solani | Trehalase | 1.9 | 140 | Competitive |
| Validoxylamine A | S. litura | Trehalase | 43 | - | Competitive |
Structural Basis of Validamycin-Trehalase Interactions and Competitive Binding
The structural similarity between validamycin and trehalose is key to its competitive inhibitory mechanism toku-e.comvulcanchem.commdpi.com. Validamycin mimics the structure of trehalose, allowing it to bind to the trehalase active site vulcanchem.commdpi.comresearchgate.net. This binding prevents trehalose from accessing the active site and undergoing hydrolysis vulcanchem.com. The interaction involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues within the active site of the enzyme researchgate.net. Molecular docking and dynamics studies have investigated the binding interactions of validamycins with trehalase, providing insights into the specific residues involved in the interaction db-thueringen.de. While validamycin A showed relatively lower affinity for Anopheles gambiae trehalase compared to validoxylamine A and trehazolin, it still exhibited some stability in simulations and formed hydrogen bonds with specific residues db-thueringen.de. The molecular structure of validoxylamine, a key active derivative of validamycin, is noted to be quite similar to neutral trehalase, with a nitrogen atom replacing an oxygen apsnet.org.
Impacts on Carbohydrate Metabolism and Energy Homeostasis
The inhibition of trehalase by validamycin has significant downstream effects on carbohydrate metabolism and energy homeostasis in target organisms ias.ac.inresearchgate.netresearchgate.net. By blocking the breakdown of trehalose, validamycin disrupts the supply of glucose, a primary energy source ias.ac.inresearchgate.net.
Alterations in Trehalose and Glucose Levels in Target Organisms
A direct consequence of trehalase inhibition is the accumulation of trehalose and a decrease in glucose levels in the affected organisms researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov. This has been observed in various insects and fungi treated with validamycin researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov. For example, studies on Spodoptera frugiperda, Bactrocera dorsalis, and Spodoptera litura have shown a significant increase in trehalose content and a decrease in glucose content following validamycin treatment researchgate.netmdpi.comnih.gov. This imbalance in sugar levels can lead to various physiological defects and developmental abnormalities ias.ac.inresearchgate.net. In Arabidopsis, inhibition of trehalase by validamycin A led to trehalose accumulation and a reduction in sucrose (B13894) and starch content researchgate.net.
Data from studies on the effects of validamycin on trehalose and glucose levels in insects illustrate this impact:
| Organism | Treatment | Trehalose Level Change | Glucose Level Change | Source |
| Spodoptera frugiperda | Validamycin | Increased significantly | Decreased significantly | researchgate.net |
| Bactrocera dorsalis | Validamycin injection | Accumulation | Inhibited conversion | researchgate.netmdpi.com |
| Spodoptera litura | Validamycin | Upregulated | Downregulated | nih.govnih.gov |
Disruption of Glycolysis and Tricarboxylic Acid (TCA) Cycle Pathways
The reduced availability of glucose due to trehalase inhibition impacts downstream metabolic pathways, including glycolysis and the TCA cycle, which are essential for energy production researchgate.netresearchgate.netnih.govmdpi.comnih.gov. Studies have shown that validamycin treatment can lead to the disruption of these pathways researchgate.netnih.govmdpi.comnih.gov. In Spodoptera litura, metabolomic analysis revealed that glycolysis and the TCA cycle were significantly inhibited after validamycin exposure researchgate.netnih.gov. This disruption affects the production of key metabolites and energy molecules ias.ac.inresearchgate.net. In Fusarium graminearum, validamycin was found to decrease glucose production by targeting trehalase and blocking the glycolytic pathway, which in turn reduced the production of pyruvate (B1213749), a precursor for DON biosynthesis researchgate.netnih.govnih.gov. Transcriptomic analyses in Helicoverpa armigera treated with validamycin A indicated that genes involved in carbohydrate metabolism, including glycolysis and the TCA cycle, were deregulated, suggesting a disturbance in energy homeostasis ias.ac.in.
Effects on Pyruvate and Acetyl-CoA Production
The inhibition of trehalase by validamycin leads to a decrease in glucose availability, which in turn impacts downstream metabolic processes, including glycolysis. nih.govresearchgate.net Glycolysis is the primary pathway for converting glucose into pyruvate. nih.govresearchgate.net Studies have shown that validamycin treatment significantly reduces the production of pyruvate in fungi such as Fusarium graminearum. nih.govresearchgate.netacs.org
Pyruvate is a crucial intermediate that can be further converted into acetyl-CoA under aerobic conditions. researchgate.netresearchgate.net Acetyl-CoA is a central molecule in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle and serving as a precursor for the biosynthesis of various compounds, including mycotoxins in fungi. nih.govresearchgate.netresearchgate.netbiorxiv.orgsjtu.edu.cn Research indicates that validamycin-induced inhibition of trehalase can lead to decreased acetyl-CoA content, thereby affecting pathways that rely on this molecule. nih.govacs.org
Implications for ATP Synthesis and Mitochondrial Function
The reduction in glucose, pyruvate, and acetyl-CoA levels resulting from trehalase inhibition by validamycin has direct implications for ATP synthesis and mitochondrial function. acs.org ATP is the primary energy currency of the cell, and its production is heavily reliant on the efficient operation of glycolysis, the TCA cycle, and oxidative phosphorylation, processes that utilize glucose-derived metabolites. manualfitosanitario.comebi.ac.uk
While direct studies specifically detailing this compound's impact on ATP synthesis and mitochondrial function are limited in the provided results, the observed decrease in key metabolic intermediates like pyruvate and acetyl-CoA strongly suggests a disruption of energy metabolism. nih.govacs.org In fungi, validamycin's interference with trehalose metabolism is known to affect energy metabolism. mdpi.comresearchgate.netnih.gov Reduced availability of substrates for the TCA cycle and oxidative phosphorylation would consequently impair ATP production, potentially impacting cellular processes requiring significant energy.
Consequences for Chitin (B13524) Synthesis and Morphogenesis
Chitin is a vital structural polysaccharide found in the cell walls of fungi and the exoskeletons and other structures of insects. nih.govschweizerbart.de Its synthesis is a critical process for growth, development, and morphogenesis in these organisms. nih.govschweizerbart.de Trehalose hydrolysis by trehalase provides glucose, which serves as a starting material for chitin synthesis. nih.govschweizerbart.de
Inhibition of Chitin Production in Fungi and Insects
Validamycin's competitive inhibition of trehalase directly impacts the availability of glucose for chitin biosynthesis. nih.govschweizerbart.de Studies have demonstrated that validamycin treatment leads to a significant inhibition of chitin synthesis in both fungi and insects. nih.govresearchgate.netschweizerbart.denih.govmdpi.com For example, in the oriental fruit fly (Bactrocera dorsalis), validamycin injection significantly inhibited chitin biosynthesis in a dose-dependent manner. nih.govmdpi.com Similarly, in the common cutworm (Spodoptera litura), validamycin treatment significantly inhibited chitin synthesis. researchgate.netnih.gov
Effects on Hyphal Development and Fungal Pathogenicity
Chitin is a major component of fungal cell walls, and its proper synthesis is essential for hyphal growth and morphogenesis. jst.go.jp Inhibition of chitin production by validamycin disrupts the structural integrity and development of fungal hyphae. jst.go.jpnih.gov This disruption can lead to abnormal branching and severely repressed growth of fungal colonies. jst.go.jpnih.gov
The impact on hyphal development has direct consequences for fungal pathogenicity. Many pathogenic fungi rely on invasive hyphal growth to infect host tissues. By inhibiting hyphal development, validamycin can reduce the virulence and pathogenicity of fungi. vulcanchem.comnih.govresearchgate.netresearchgate.net For instance, validamycin has been shown to decrease the virulence of Rhizoctonia solani, a major plant pathogen. vulcanchem.com In Fusarium graminearum, validamycin's effect on trehalase activity and downstream metabolic pathways contributes to the inhibition of mycotoxin production, which is a key virulence factor. nih.govresearchgate.netresearchgate.net
Impact on Insect Growth, Development, and Pupation
Chitin is also a primary component of the insect cuticle, which is shed and reformed during molting and metamorphosis. nih.govschweizerbart.de Validamycin-induced inhibition of trehalase and subsequent reduction in chitin synthesis can severely disrupt these processes, leading to significant effects on insect growth, development, and pupation. nih.govresearchgate.netschweizerbart.deresearchgate.netbioone.org
Studies on various insect species, including Bactrocera dorsalis, Spodoptera litura, and Tribolium castaneum, have shown that validamycin treatment can cause developmental abnormalities, reduced growth rates, decreased pupation rates, and increased mortality. mdpi.comnih.govresearchgate.netresearchgate.netbioone.org For example, validamycin injection into B. dorsalis larvae induced mortality and malformation of pupae. mdpi.comnih.gov In S. litura, validamycin significantly inhibited larval growth and development and reduced the pupation rate. researchgate.netnih.gov The disruption of chitin metabolism due to trehalase inhibition is a key factor contributing to these developmental defects. nih.govschweizerbart.de
Modulation of Cellular Signaling and Gene Expression
Beyond its direct effects on trehalase activity and downstream metabolic pathways, research suggests that validamycin may also modulate cellular signaling and gene expression in target organisms. mdpi.comresearchgate.net Transcriptome analysis in Rhizoctonia cerealis treated with validamycin revealed the downregulation of genes involved in various processes, including metabolic pathways, ribosome biogenesis, and pathogenicity. mdpi.comresearchgate.net
Furthermore, KEGG pathway analysis indicated that validamycin affected genes related to the MAPK signaling pathway in R. cerealis. mdpi.comresearchgate.net The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade involved in regulating various cellular processes, including growth, differentiation, and stress responses in fungi. researchgate.net The observed impact on ribosome synthesis and assembly genes suggests a broader effect on protein synthesis machinery. mdpi.comresearchgate.net These findings indicate that validamycin's mechanism of action may involve more complex cellular responses beyond simple metabolic inhibition, potentially influencing gene expression patterns that govern growth, development, and virulence.
Effects on Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade in eukaryotic cells, involved in transmitting extracellular stimuli to the nucleus and regulating various cellular processes, including growth, differentiation, and stress responses assaygenie.com. Studies have indicated that validamycin can influence the MAPK signaling pathway, particularly in fungal pathogens. Transcriptome analysis of Rhizoctonia cerealis treated with validamycin revealed that the compound affected genes related to the MAPK signaling pathway. mdpi.comresearchgate.netresearchgate.net This suggests that validamycin's fungicidal effect may involve modulating this vital signaling cascade in the pathogen, in addition to its known trehalase inhibition. mdpi.comresearchgate.netresearchgate.net While the precise interactions within the MAPK pathway are still being elucidated, its implication highlights a more complex mode of action for validamycin beyond simple metabolic inhibition.
Transcriptomic Analyses Revealing Gene Expression Changes in Response to Validamycin
Transcriptomic analyses have provided valuable insights into the broad impact of validamycin on gene expression in both fungal pathogens and host plants. In Rhizoctonia cerealis, validamycin treatment led to the downregulation of genes associated with metabolic processes, ribosome biogenesis, and pathogenicity. mdpi.comresearchgate.netresearchgate.net Specifically, KEGG pathway analysis showed that validamycin affected genes related to the MAPK signaling pathway and resulted in a significant decrease in ribosome synthesis and assembly. mdpi.comresearchgate.netresearchgate.net
In plants, validamycin A (VMA) has been shown to regulate the expression of genes involved in various signaling pathways, including salicylic (B10762653) acid (SA), jasmonic acid/ethylene (B1197577) (JA/ET), abscisic acid (ABA), and auxin signal pathways. researchgate.netapsnet.orgapsnet.orgnih.gov This broad regulation of defense-related genes contributes to the induction of broad-spectrum resistance in both dicots and monocots. researchgate.netapsnet.orgapsnet.orgnih.gov Transcriptome analysis in Arabidopsis thaliana, rice, and wheat treated with VMA further supported its role in activating plant defense responses. researchgate.netapsnet.orgapsnet.orgnih.gov
Transcriptome sequencing in Diaphorina citri exposed to validamycin revealed 464 differentially expressed genes (DEGs). nih.gov Gene Ontology enrichment analysis indicated that these DEGs were primarily involved in "small molecule process," "structural molecule activity," and "transition metal ion binding." nih.gov DEGs related to chitin metabolism, cuticle synthesis, and insecticide detoxification were also identified and validated. nih.gov
Table 1: Summary of Transcriptomic Findings in Response to Validamycin
| Organism | Key Pathways/Processes Affected | Key Genes/Gene Categories Affected | Source |
| Rhizoctonia cerealis | Metabolic processes, Ribosome biogenesis, Pathogenicity, MAPK signaling pathway | Genes related to ribosome synthesis and assembly, Trehalase (FgNTH) | mdpi.comresearchgate.netresearchgate.net |
| Plants (Arabidopsis thaliana, rice, wheat) | SA, JA/ET, ABA, Auxin signal pathways, Plant defense responses | Genes involved in these signaling pathways, PR genes | researchgate.netapsnet.orgapsnet.orgnih.gov |
| Diaphorina citri | Small molecule process, Structural molecule activity, Transition metal ion binding, Chitin metabolism, Cuticle synthesis, Insecticide detoxification | Chitinase-like protein ENO3, Cuticle protein 7 | nih.gov |
Impact on Ribosome Biogenesis and Protein Synthesis
Beyond its well-established role as a trehalase inhibitor, validamycin has been found to impact ribosome biogenesis and protein synthesis, particularly in fungal pathogens. Transcriptome analysis in Rhizoctonia cerealis showed that validamycin significantly inhibited most of the genes involved in ribosome biogenesis. mdpi.comresearchgate.net Gene Ontology analysis further indicated that genes related to rRNA processing and maturation, ribosome self-assembly, and protein synthesis were all affected by validamycin treatment. mdpi.comresearchgate.net KEGG pathway analysis corroborated these findings, showing a significant decrease in ribosome synthesis and assembly. mdpi.comresearchgate.netresearchgate.net
This impact on ribosome biogenesis and protein synthesis suggests that validamycin's mechanism of action in fungi is multifaceted, extending to the fundamental cellular machinery responsible for protein production. mdpi.comresearchgate.net This could contribute to the suppression of fungal growth and pathogenicity. mdpi.comresearchgate.netresearchgate.net
Induction of Host Resistance and Plant Defense Responses
Validamycin is known to induce host resistance in plants, contributing to broad-spectrum disease control. researchgate.netapsnet.orgapsnet.orgnih.govnih.gov This induction involves the activation of several plant defense responses.
Activation of Reactive Oxygen Species (ROS) Bursts
Activation of Reactive Oxygen Species (ROS) bursts is an early and critical defense response in plants upon pathogen attack or stress. apsnet.orgresearchgate.netresearchgate.net Validamycin A (VMA) has been shown to induce ROS bursts in plants, including Arabidopsis thaliana, rice, and wheat. researchgate.netapsnet.orgapsnet.orgnih.gov Studies have demonstrated that ROS bursts were detectable in Arabidopsis leaves after treatment with VMA, with the intensity varying depending on concentration and time. apsnet.org For instance, treatment with 10 μg/mL VMA for 12 and 24 hours resulted in significant ROS bursts and hydrogen peroxide (H2O2) accumulation. apsnet.org The induction of ROS bursts by validamycin contributes to the plant's primary defense mechanisms against pathogens. apsnet.orgresearchgate.netresearchgate.net
Promotion of Callose Deposition
Callose deposition is another important plant defense mechanism, involving the formation of β-1,3-glucan polymers in the cell wall at the site of pathogen invasion, acting as a physical barrier. Validamycin A (VMA) has been shown to promote callose deposition in plants like Arabidopsis thaliana, rice, and wheat. researchgate.netapsnet.orgapsnet.orgnih.gov Research indicates that callose deposition increased in Arabidopsis leaves treated with VMA, with significant accumulation observed at specific concentrations and time points. apsnet.org Similar to ROS bursts, the promotion of callose deposition by validamycin contributes to strengthening the plant's structural defenses against pathogens. researchgate.netapsnet.orgapsnet.orgnih.gov
Upregulation of Pathogenesis-Related (PR) Genes and Systemic Acquired Resistance (SAR) Pathways
Validamycin has been demonstrated to induce systemic acquired resistance (SAR) in plants, a broad-spectrum defense response that provides long-lasting protection against various pathogens. researchgate.netapsnet.orgapsnet.orgnih.govnih.govpreprints.orgresearchgate.netmdpi.comuvm.edu A key aspect of SAR is the upregulation of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activity or signaling functions in defense. researchgate.netmdpi.comuvm.edunih.gov
Studies have shown that validamycin treatment leads to the increased expression of PR genes in plants. researchgate.netmdpi.comresearchgate.net For example, validamycin increased the expression of PR1, PR2, and PR5 genes in wheat, contributing to resistance against Fusarium graminearum. researchgate.netresearchgate.net Validamycin-mediated resistance against pathogens like Pseudomonas syringae, Botrytis cinerea, and Fusarium graminearum in Arabidopsis involves the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways, which are central to SAR. researchgate.netapsnet.orgapsnet.orgnih.gov The induction of SAR by validamycin is partly dependent on NPR1, a key regulator of SA-mediated defense responses. apsnet.orgapsnet.orgnih.govnih.gov Transcriptome analysis further supports that validamycin regulates genes involved in SA, JA/ET, ABA, and auxin signaling pathways, all contributing to the activation of systemic resistance. researchgate.netapsnet.orgapsnet.orgnih.gov
Table 2: Validamycin's Impact on Plant Defense Responses
| Defense Mechanism | Observed Effect of Validamycin | Plant Species Studied | Source |
| Reactive Oxygen Species (ROS) Bursts | Induced/Increased | Arabidopsis thaliana, Rice, Wheat | researchgate.netapsnet.orgapsnet.orgnih.gov |
| Callose Deposition | Promoted/Increased | Arabidopsis thaliana, Rice, Wheat | researchgate.netapsnet.orgapsnet.orgnih.gov |
| Pathogenesis-Related (PR) Gene Expression | Upregulated | Wheat, Arabidopsis thaliana | researchgate.netmdpi.comresearchgate.net |
| Systemic Acquired Resistance (SAR) | Induced | Arabidopsis thaliana, Tomato, Rice | researchgate.netapsnet.orgapsnet.orgnih.govnih.govresearchgate.netmdpi.comuvm.edu |
Involvement of Salicylic Acid and Jasmonic Acid/Ethylene Signaling Pathways
Studies have shown that Validamycin A (VMA), a form of validamycin, can induce systemic resistance in plants by influencing both the SA and JA/ET signaling pathways. The SA pathway is primarily associated with defense against biotrophic pathogens, while the JA/ET pathways are typically involved in responses to necrotrophic pathogens and herbivorous insects. imrpress.com Validamycin's ability to trigger responses in both pathways suggests it can induce broad-spectrum resistance. apsnet.org
Research using Arabidopsis thaliana mutants defective in specific signaling components has provided insights into how Validamycin A operates. For instance, VMA-mediated resistance against Pseudomonas syringae, a biotrophic pathogen, was significantly reduced in NahG transgenic plants (which degrade SA) and partially decreased in npr1 mutants (defective in NPR1, a key regulator in SA signaling). apsnet.orgnih.gov This indicates that the SA pathway, dependent on NPR1, is involved in Validamycin A-induced resistance to biotrophic pathogens. apsnet.orgnih.gov
Furthermore, Validamycin A's effectiveness against the necrotrophic fungus Botrytis cinerea was compromised in npr1, jar1, and ein2 mutants. apsnet.orgnih.gov The jar1 mutant is impaired in JA signaling, and the ein2 mutant is deficient in ethylene signaling. apsnet.orgnih.gov These findings strongly suggest that Validamycin A triggers plant defense responses to necrotrophic pathogens through the JA/ET signaling pathways, also in a manner dependent on NPR1. apsnet.orgnih.gov
Transcriptome analysis has further supported the involvement of these pathways, revealing that Validamycin A treatment regulates the expression of genes associated with SA, JA/ET, abscisic acid (ABA), and auxin signaling pathways. apsnet.orgnih.gov This suggests a complex interplay between Validamycin A and multiple hormonal networks in modulating plant immunity. apsnet.orgnih.gov
Validamycin A has been shown to induce defense responses such as reactive oxygen species (ROS) bursts and callose deposition in plants like Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.). apsnet.orgnih.govapsnet.org These responses are indicative of activated plant defense mechanisms. The intensity of these responses was observed to be most pronounced at a concentration of 10 μg of VMA per milliliter at 24 hours. apsnet.orgnih.govapsnet.org
The induction of defense responses by Validamycin A through the SA and JA/ET pathways highlights its potential as a plant activator, enhancing the plant's natural ability to defend against pathogens. apsnet.orgresearchgate.net This approach offers an environmentally friendly alternative or supplement to traditional chemical pesticides. apsnet.org
While specific quantitative data tables detailing gene expression levels or hormone concentrations directly linked to this compound treatment and its impact on SA and JA/ET pathways were not extensively available in the retrieved search results, the research findings strongly indicate the involvement and modulation of these pathways by Validamycin A, a related compound. The studies cited provide qualitative evidence and experimental results using mutants that underscore the critical roles of SA and JA/ET signaling in Validamycin-induced resistance.
Structural Modifications and Derivatization of Validamycins
Chemical Synthesis of Validamycin H and Other Validamycins (B6595820)
The chemical synthesis of validamycins is a significant challenge due to the presence of multiple stereocenters and the complex pseudo-oligosaccharide structure. The total synthesis of (+)-Validamycin H was first reported by Miyamoto and Ogawa in 1992, a notable achievement in carbohydrate chemistry. nih.gov
The synthesis of pseudo-oligosaccharides like the validamycins requires sophisticated strategies for the stereocontrolled construction of the carbocyclic cores and the formation of the crucial C-N linkage between the aminocyclitol units. Common approaches involve:
De Novo Synthesis from Non-Carbohydrate Precursors: Utilizing methods like the Diels-Alder reaction to construct the cyclohexene (B86901) ring system, followed by stereoselective functionalization.
Carbohydrate-Based Approaches: Using readily available sugars like D-glucose as chiral pool starting materials to construct the aminocyclitol components. This leverages the pre-existing stereochemistry of the sugar to set the stereocenters in the target molecule. osti.gov
Convergent Strategies: Synthesizing the key aminocyclitol units separately and then coupling them in a later step. This is often the preferred strategy for complex structures like this compound. The synthesis of other validamycins, such as B, C, D, and F, has been achieved through such convergent approaches, often involving the coupling of a protected validoxylamine A derivative with a suitable glycosyl donor. rsc.orgrsc.org
The total synthesis of this compound would logically follow a convergent path, where a protected validoxylamine A is glycosylated with a protected gentiobiose (β-D-Glc-(1→6)-D-Glc) donor to form the pseudo-tetrasaccharide structure.
The biological activity of validamycins is critically dependent on the stereochemistry of their constituent aminocyclitols. Therefore, enantioselective synthesis of these key intermediates is paramount.
Valienamine (B15573) and Validamine (B1683471): These are the foundational building blocks of most validamycins. Numerous enantioselective syntheses have been developed, often starting from D-glucose. nih.gov Key strategies include Ferrier carbocyclization and ring-closing metathesis to form the carbocyclic core with high stereocontrol.
Valiolamine: Another important aminocyclitol found in some bioactive natural products, its synthesis has also been extensively studied.
Validoxylamines: These are the N-linked pseudo-disaccharide cores of the validamycins (e.g., Validoxylamine A is composed of valienamine and validamine). Their synthesis is typically achieved by the stereoselective coupling of the two individual, appropriately protected aminocyclitol units. nih.gov
The synthesis of this compound relies on the prior successful synthesis of these fundamental, optically pure building blocks.
Semisynthesis and Biotransformation Approaches for Derivatives
Beyond total synthesis, semisynthesis and biotransformation offer powerful routes to generate novel validamycin derivatives. These methods leverage the naturally produced validamycin scaffold.
Microbial Hydrolysis and Transglycosidation: Specific microbial enzymes can selectively cleave glycosidic bonds. For instance, Validamycin C can be converted to the more active Validamycin A by selective hydrolysis of an α-glucoside linkage. nih.gov Conversely, microbial transglycosidation has been used to attach new sugar moieties to validoxylamine A, creating novel validamycin analogues. nih.govscispace.com This approach could theoretically be used to synthesize this compound by using a gentiobiosyl donor.
Enzymatic Synthesis: Isolated enzymes, such as glucosidases, can be used for the controlled synthesis of specific glycosides of validamine and valienamine. nih.gov
Engineered Biosynthesis: Inactivation of genes in the validamycin biosynthetic pathway of S. hygroscopicus has been used to produce novel analogues, demonstrating the potential for genetic engineering to create new derivatives. google.com
While these methods have been successfully applied to other validamycins, specific reports detailing the semisynthesis or biotransformation to yield this compound are not prominent in the literature.
Structure-Activity Relationship (SAR) Studies for Bioactivity Profiling
The primary mechanism of action for validamycins is the inhibition of the enzyme trehalase, which is crucial for energy metabolism in many fungi and insects. nih.gov The structure of the validamycin molecule, particularly the nature of the glycosidic substituent on the validoxylamine A core, significantly influences this inhibitory activity.
The core pseudo-disaccharide, validoxylamine A, is itself a potent trehalase inhibitor, often more so than its glycosylated counterparts like Validamycin A. nih.gov The addition of a sugar moiety, as in Validamycin A, is believed to facilitate uptake into the target cells (e.g., fungal hyphae), where it is then hydrolyzed to release the more active validoxylamine A. nih.gov
For this compound, the key structural modification is the presence of a gentiobiose [β-D-Glc(1→6)-β-D-Glc] unit.
Size and Polarity: The addition of a second glucose unit makes this compound larger and more hydrophilic than Validamycin A. This could influence its interaction with the active site of trehalase and its transport across cell membranes.
Binding Interactions: The extended disaccharide chain offers additional hydroxyl groups that could form different hydrogen-bonding networks within the enzyme's active site, potentially altering its inhibitory constant (Ki).
The structural variations among validamycins directly impact their efficacy against target organisms.
Antifungal Activity: The primary agricultural use of validamycins is to control the rice sheath blight pathogen, Rhizoctonia solani. nih.gov The activity is highly structure-dependent; for example, Validamycin C is considerably less active than Validamycin A. nih.gov The bulky disaccharide side chain of this compound may affect its ability to be transported into fungal cells, which could either increase or decrease its efficacy compared to Validamycin A. Studies on various ester derivatives of validoxylamine A have shown that modifying the core structure can dramatically enhance antifungal activity against pathogens like R. solani. nih.gov However, the specific antifungal spectrum and potency of this compound have not been extensively reported.
Data Tables
Table 1: Structural Comparison of Selected Validamycins
| Compound Name | R Group (Attached to 4'-OH of Validoxylamine A) |
| Validoxylamine A | H |
| Validamycin A | β-D-Glucopyranosyl |
| Validamycin C | α-D-Glucopyranosyl-(1→3)-[β-D-Glucopyranosyl] |
| Validamycin F | α-D-Glucopyranosyl-(1→6)-[β-D-Glucopyranosyl] |
| This compound | β-D-Glucopyranosyl-(1→6)-β-D-Glucopyranosyl |
Table 2: Key Aminocyclitol Intermediates in Validamycin Synthesis
| Compound Name | Description |
| Valienamine | An unsaturated, branched-chain aminocyclitol. A core component of validoxylamine A. |
| Validamine | A saturated aminocyclitol. A core component of validoxylamine A. |
| Valiolamine | A saturated aminocyclitol found in other natural products and known for α-glucosidase inhibition. |
| Validoxylamine A | The pseudo-disaccharide core of many validamycins, formed by an N-linkage between valienamine and validamine. |
Identification of Pharmacophores for Targeted Enzyme Inhibition
Validamycin, primarily known for its potent inhibition of trehalase, has been the subject of various structural modification studies to elucidate the key molecular features responsible for its bioactivity. nih.gov Trehalase is a critical enzyme in many fungi and insects, responsible for the hydrolysis of trehalose (B1683222) into glucose, making it an attractive target for antifungal and insecticidal agents. nih.govnih.gov The inhibitory action of validamycin stems from its structural similarity to the natural substrate, trehalose. nih.gov
Research into the broader validamycin class has revealed several key structural components that are essential for enzyme inhibition. These include the unsaturated cyclitol moiety, the secondary amine bridge, and the hydroxyl groups that mimic the glycosidic linkage of trehalose. Modifications to these groups have been shown to significantly impact inhibitory potency. While specific studies on this compound are limited, general principles derived from other validamycin analogues can provide insights into its likely pharmacophoric features.
Detailed analysis of various validamycin derivatives has led to the identification of several key pharmacophoric features:
The Valienamine Moiety: The unsaturated cyclitol ring, known as valienamine, is a critical component. Its double bond and the spatial arrangement of its hydroxyl groups are thought to be crucial for fitting into the active site of trehalase.
The Secondary Amine Linker: The nitrogen atom linking the two cyclitol rings is a key interaction point. Its basicity and the geometry of the linkage are important for proper orientation within the enzyme's active site.
Hydroxyl Groups: The numerous hydroxyl groups on both rings of the validamycin structure are involved in a network of hydrogen bonds with amino acid residues in the enzyme's active site. The precise positioning of these hydroxyls is vital for high-affinity binding.
While the specific structure of this compound is not as widely documented as that of Validamycin A, it is understood to be a component of the validamycin complex produced by Streptomyces hygroscopicus. Its unique structural modifications would likely alter its interaction with target enzymes, leading to a distinct inhibitory profile. The identification of its specific pharmacophores would require detailed structural and enzymatic studies, which are not extensively available in the current body of scientific literature.
Agricultural and Biotechnological Applications of Validamycins
Fungicidal Applications in Crop Protection
Validamycins (B6595820) have been extensively used in agriculture for the control of various fungal plant diseases. Their efficacy against key pathogens highlights their importance in crop protection strategies.
Efficacy Against Rhizoctonia Species (e.g., Rhizoctonia solani, Rhizoctonia cerealis)
Validamycin is particularly effective against diseases caused by Rhizoctonia species. It is widely used for the control of sheath blight in rice, a disease primarily caused by Rhizoctonia solani. gujaratpesticides.compeptechbio.comweedcontrolproduct.comdhanuka.com Studies have shown that validamycin acts on the hyphae of R. solani, destroying the fungus through contact action and preventing disease spread. gujaratpesticides.compeptechbio.comdhanuka.comsynwoodagro.com In vitro tests have demonstrated that Validamycin 3% L can inhibit the radial growth of Rhizoctonia solani. ijcmas.comchesci.com For instance, in one study, Validamycin 3 SL showed significant efficacy against Rhizoctonia solani in both in vitro and in vivo conditions, leading to a reduction in disease severity and increased grain yield in maize affected by banded leaf and sheath blight. ijcmas.comchemijournal.com Validamycin has also been reported to inhibit the mycelial growth of Rhizoctonia cerealis, the causal agent of sharp eyespot in wheat. mdpi.com The mechanism against R. solani involves the inhibition of trehalase activity, leading to trehalose (B1683222) accumulation and affecting fungal metabolism. researchgate.netsmolecule.com Validamycin can also influence the production of certain enzymes in Rhizoctonia solani, such as increasing laminarinase in the culture filtrate and decreasing it in the mycelium, while increasing intracellular glucan synthetase production. tandfonline.com
Activity Against Other Fungal Plant Pathogens (e.g., Fusarium species, Ustilaginoidea virens, Aspergillus flavus)
Beyond Rhizoctonia, validamycins exhibit activity against other important fungal plant pathogens. Validamycin A has been shown to control tomato wilt caused by the soilborne fungus Fusarium oxysporum f. sp. lycopersici through foliar spray, although it is not antifungal in vitro. apsnet.orgapsnet.org This control is suggested to involve the induction of systemic acquired resistance (SAR) in the plant, with increased accumulation of salicylic (B10762653) acid and elevated expression of SAR marker genes. apsnet.orgapsnet.org Validamycin has also demonstrated effects on Fusarium graminearum, a key pathogen causing Fusarium head blight (FHB) in wheat. nih.govresearchgate.netnih.gov While it may not have a strong inhibitory effect on mycelial growth at lower concentrations, it can inhibit the synthesis of deoxynivalenol (B1670258) (DON), a mycotoxin and virulence factor produced by F. graminearum. nih.govresearchgate.netnih.gov Validamycin A is also reported to inhibit other plant-pathogenic fungi such as Ustilaginoidea virens and Aspergillus flavus. researchgate.net Studies on Aspergillus flavus have shown that validamycin A can inhibit its growth and delay conidial germination. researchgate.netnih.govscienceopen.comnih.gov This effect is associated with increased trehalose levels in A. flavus conidia, suggesting trehalase inhibition as a mechanism. scienceopen.comnih.gov
Role in Mitigating Mycotoxin Contamination (e.g., Deoxynivalenol, Fumonisin B1)
A significant application of validamycins is their role in mitigating mycotoxin contamination in crops. Validamycin has been found to inhibit the biosynthesis of deoxynivalenol (DON) in Fusarium graminearum. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net This inhibition is linked to decreasing trehalase activity and the production of glucose and pyruvate (B1213749), which are precursors for DON biosynthesis. nih.govresearchgate.net Field trials have further confirmed that validamycin can reduce DON contamination in grain. nih.govresearchgate.net Recent research has also discovered that Validamycin A can impede the production of fumonisin B1 (FB1) in Fusarium verticillioides, another important mycotoxigenic fungus, in agricultural settings. acs.orgfigshare.comnih.govresearcher.life The mechanism involves Validamycin A targeting trehalase (FvNth) in F. verticillioides, hindering acetyl-CoA synthesis and thereby suppressing FB1 biosynthesis. acs.orgnih.gov
Insecticidal Potential in Agricultural Pest Management
Beyond their fungicidal uses, validamycins have shown potential as insecticidal agents, primarily due to their impact on insect trehalose metabolism.
Inhibitory Effects on Various Insect Pests (e.g., Bactrocera dorsalis, Nilaparvata lugens, Spodoptera litura, Spodoptera frugiperda, Bemisia tabaci)
Validamycins, particularly Validamycin A, have demonstrated inhibitory effects on a variety of insect pests. Validamycin injection significantly inhibited the synthesis and metabolism of trehalose and chitin (B13524) in the oriental fruit fly (Bactrocera dorsalis), leading to high mortality and deformity rates, suggesting its potential as an insecticide for managing this pest. mdpi.comresearchgate.netorcid.orgresearchgate.netnih.govmdpi.com Validamycin has also been reported to have effects on Nilaparvata lugens, Spodoptera litura, Spodoptera frugiperda, and Bemisia tabaci. mdpi.com Studies on the fall armyworm (Spodoptera frugiperda) have shown that validamycin can affect its development and chitin metabolism by inhibiting trehalase activity, resulting in developmental delay, abnormal molting, and death. researchgate.netschweizerbart.denih.govfrontiersin.org Validamycin treatment has also been shown to affect Bemisia tabaci, commonly known as whitefly. researchgate.netresearchgate.netx-mol.netmdpi.com
Impact on Insect Physiology and Behavior (e.g., feeding, flight)
The insecticidal effects of validamycins are closely linked to their impact on insect physiology and behavior, primarily mediated through trehalase inhibition. Trehalase is crucial for degrading trehalose, which is a major energy source for insects and plays vital roles in growth, development, and activities like flight. researchgate.netnih.govoup.com By inhibiting trehalase, validamycin disrupts trehalose metabolism, leading to trehalose accumulation and reduced glucose levels, which can impair energy-dependent processes. researchgate.netfrontiersin.orgresearchgate.netnih.govoup.com In Bemisia tabaci, validamycin treatment decreased trehalase activity and significantly reduced its feeding activity and flight ability. researchgate.netresearchgate.net Similarly, Validamycin A has been shown to delay larval and pupal development and prevent flight in adult Aedes aegypti mosquitoes. researchgate.netnih.govoup.combiologists.com This is attributed to the inhibition of trehalase, leading to hypoglycemia and trehalose accumulation. researchgate.netnih.govoup.com In Bactrocera dorsalis, validamycin injection inhibited trehalase activity, accumulated trehalose, and reduced glucose, impacting trehalose hydrolysis. researchgate.net This disruption in trehalose and chitin metabolism contributed to high mortality and deformity rates in B. dorsalis. mdpi.comnih.gov
Table 1: Compound Name and PubChem CID
| Compound Name | PubChem CID |
| Validamycin H | 165563 |
Data Table: In vitro Efficacy of Validamycin Against Rhizoctonia solani
| Fungicide | Concentration (ppm) | Radial Growth Inhibition (%) |
| Validamycin 3 SL | 10 | 90.99 ijcmas.com |
| Validamycin 3 SL | 15 | 100 ijcmas.com |
| Validamycin 3% SL | Various | Varying levels chesci.com |
| Validamycin 3% L | 354.81 (EC50) | 50 nih.gov |
| Validamycin 3% L | 1202.26 (EC90) | 90 nih.gov |
| Validamycin (0.2%) | - | 92.1 (over control) chemijournal.com |
(Note: Data compiled from various sources; specific experimental conditions may vary.)
Synergistic Interactions with Other Agrochemicals and Biocontrol Agents
Validamycins have shown synergistic effects when used in combination with other agrochemicals, particularly fungicides. This synergistic action can lead to enhanced disease control compared to the application of either compound alone. For instance, a synergistic fungicidal composition has been developed comprising validamycin and a strobilurin-based compound, along with a compound selected from a group including thifluzamide, hexaconazole, propiconazole, tricyclazole, and difenoconazole. google.com This combination has been found to provide enhanced fungicidal action. google.com
Furthermore, validamycin has been investigated for synergistic interactions with biological control agents. Combining low-toxicity chemicals like validamycin A with biopesticides, such as Bacillus velezensis, has been proposed as a strategy to enhance disease control while reducing the reliance on chemical inputs. mdpi.comnih.gov Studies have shown that the co-application of validamycin A and Bacillus velezensis TCS001 resulted in a synergistic inhibitory effect on the growth of Colletotrichum siamense, a fungal pathogen causing anthracnose. mdpi.com This combination increased antifungal efficacy significantly compared to individual applications and also activated the plant's disease resistance. mdpi.comnih.gov
The potential for synergistic interactions between validamycins and other agents is an active area of research aimed at developing more effective and sustainable plant disease management strategies. mdpi.com
Validamycins as Biochemical Probes for Glycosidase Research
Validamycins, particularly Validamycin A and its degradation product validoxylamine A, are recognized as potent inhibitors of glycosidases, especially trehalase. oup.comoup.comrsc.org This inhibitory activity makes them valuable biochemical probes for studying the function and mechanisms of these enzymes in various organisms, including fungi, insects, and mammals. oup.comrsc.orgmdpi.com
Trehalase (EC 3.2.1.28) is an α-glucosidase hydrolase that breaks down trehalose into glucose. mdpi.com Validamycin A acts as a competitive or non-competitive inhibitor of trehalases from various sources. researchgate.net The valienamine (B15573) moiety, a structural component of validamycins, is considered the pharmacophore responsible for this inhibitory activity and is also found in other glycosidase inhibitors like acarbose (B1664774) and voglibose. google.comsjtu.edu.cn
Research utilizing validamycins has provided insights into the active sites and mechanisms of trehalases. For example, studies with validoxylamine A have shown its valienamine unit binding in the -1 subsite of trehalase, with the pseudo-glucose unit in the +1 subsite. rsc.org This detailed understanding of the interaction between validamycins and glycosidases contributes to the broader knowledge of carbohydrate hydrolysis and the development of new enzyme inhibitors for various applications. oup.comrsc.org
Validamycins have also been used to investigate other glycosidases. Valiolamine, another compound produced by the Validamycin A-producing organism Streptomyces hygroscopicus, is a potent inhibitor of pig intestinal maltase and sucrase. oup.com The structural similarity of validamycins and their derivatives to natural substrates makes them valuable tools for dissecting the subtle differences in the mechanisms employed by different glycosidase families. rsc.org
Applications in Enhancing Plant Immunity and Stress Tolerance
Beyond their direct antifungal activity, validamycins, particularly Validamycin A (VMA), have been shown to induce plant defense responses and enhance stress tolerance. apsnet.orgresearchgate.netmdpi.comnih.govcurresweb.com This ability to act as plant defense inducers or activators is a significant biotechnological application. mdpi.com
VMA can induce systemic resistance in plants by activating key signaling pathways, including the salicylic acid (SA) and jasmonic acid/ethylene (B1197577) (JA/ET) pathways. apsnet.orgresearchgate.net These pathways are crucial components of the plant's innate immune system, responding to various biotic and abiotic stresses. researchgate.netnih.gov Studies in Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.) have demonstrated that VMA application can lead to the induction of reactive oxygen species (ROS) bursts and callose deposition, both being early defense responses. apsnet.orgresearchgate.net
Research indicates that VMA can induce resistance against a broad spectrum of pathogens, including both biotrophic and necrotrophic fungi and bacteria. apsnet.orgresearchgate.net For instance, VMA has been shown to induce resistance against Pseudomonas syringae, Botrytis cinerea, and Fusarium graminearum in Arabidopsis. apsnet.orgresearchgate.net This induction of resistance is dependent on key components of the plant immune system, such as NPR1. apsnet.orgresearchgate.net
Transcriptome analysis has further revealed that VMA can regulate the expression of genes involved not only in SA and JA/ET signaling but also in abscisic acid (ABA) and auxin signaling pathways, suggesting a complex influence on plant hormonal networks related to defense and growth. apsnet.orgresearchgate.net
In addition to biotic stress, Validamycin A has also shown potential in enhancing plant tolerance to abiotic stresses, such as drought. Studies on banana plantlets have indicated that Validamycin A can alleviate drought stress by increasing the accumulation of trehalose, a compatible solute known for its osmoprotectant properties. curresweb.com This increased trehalose level was associated with enhanced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which help mitigate oxidative damage caused by stress. curresweb.com
The ability of validamycins to prime or activate plant defense mechanisms offers a promising approach for sustainable agriculture by reducing disease severity and enhancing plant resilience. nih.govresearchgate.net
Compound Information
| Compound Name | PubChem CID | Molecular Formula |
| This compound | 96054759 | C₂₆H₄₅NO₁₈ |
| Validamycin A | 443629 | C₂₀H₃₅NO₁₃ |
| Validoxylamine A | 123131947 | C₁₃H₂₅NO₉ |
| Valienamine | 16736085 | C₇H₁₃NO₄ |
| Valiolamine | 6439636 | C₇H₁₅NO₅ |
Data Tables
While detailed quantitative data tables for this compound specifically across all these applications were not consistently available in the search results, the following table illustrates the synergistic effect observed with Validamycin A and Bacillus velezensis TCS001 against Colletotrichum siamense based on the provided information.
| Treatment | Increased Antifungal Efficacy (%) (vs control) |
| Validamycin A alone | Baseline (for comparison) |
| Bacillus velezensis TCS001 alone | Baseline (for comparison) |
| Validamycin A + B. velezensis TCS001 | 65.62% over VMA alone, 18.83% over TCS001 alone mdpi.com |
Note: The exact baseline efficacy percentages for VMA alone and TCS001 alone were not provided in the source, but the increases observed with the combination highlight the synergistic effect.
Another example of research findings involves the induction of defense responses by Validamycin A:
| Plant Species | Defense Response Induced by Validamycin A |
| Arabidopsis thaliana | ROS bursts, Callose deposition, Resistance to P. syringae, B. cinerea, F. graminearum apsnet.orgresearchgate.net |
| Rice (Oryza sativa) | ROS bursts, Callose deposition, Improved disease resistance apsnet.orgresearchgate.net |
| Wheat (Triticum aestivum) | ROS bursts, Callose deposition, Improved disease resistance apsnet.orgresearchgate.net |
| Banana (Musa spp.) | Increased trehalose accumulation, Enhanced antioxidant enzyme activity (SOD, CAT, POD), Improved drought tolerance curresweb.com |
Analytical Methodologies for Validamycin Detection and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are widely used for separating and detecting Validamycin H due to its complex structure and potential presence in various samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the analysis of validamycin A in commercial formulations daneshyari.com. While this compound is a different analog, HPLC-UV principles can be applied. Validamycin A has no characteristic strong UV absorption, with its maximum absorption wavelength near 210 nm daneshyari.com. This suggests that UV detection for this compound would also likely require monitoring at lower wavelengths, which can sometimes be subject to interference from matrix components. Despite potential challenges with UV sensitivity for validamycins (B6595820), HPLC-UV has been used and is considered more sensitive than Gas Chromatography (GC) for validamycin A analysis, although sample pretreatment can be tedious daneshyari.com.
Gas Chromatography (GC) with Pre-column Derivatization
Gas Chromatography (GC) is a sensitive and precise technique for validamycin analysis, but this compound, like validamycin A, is difficult to volatilize daneshyari.com. This necessitates a derivatization step before GC analysis daneshyari.comresearchgate.net. Pre-column derivatization converts the non-volatile validamycin molecule into a more volatile derivative that can be separated by GC daneshyari.comresearchgate.net. Common derivatization methods include silylation, acylation, and alkylation, with silylation being particularly preferred google.com. Silylating agents such as N, O-bis(trimethylsilyl)acetamide have been used for the derivatization of validamycin A in soil samples for GC analysis researchgate.netpeeref.com. While GC with pre-column derivatization is sensitive, the derivatization process can be laborious and time-consuming, adding complexity to the method daneshyari.com.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the trace analysis of compounds like this compound, offering high selectivity and sensitivity researchgate.netrsc.org. This method is particularly useful for complex matrices and low analyte concentrations. UHPLC-MS/MS methods have been developed and validated for the determination of validamycin A residues in various agricultural samples, including grapes researchgate.net. These methods often involve extraction steps, such as solid-phase extraction, followed by chromatographic separation on a suitable column (e.g., C18 or amide columns) and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode daneshyari.comresearchgate.netrsc.orgglsciences.com. The use of MS/MS allows for the selection of specific precursor and product ions, significantly reducing matrix interference and enhancing sensitivity glsciences.com.
An example of UHPLC-MS/MS conditions for validamycin analysis includes using a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) in water and methanol (B129727), detected by LC-MS/MS in positive ESI and SRM mode glsciences.com. Another method for validamycin A in grapes utilized methanol and water for extraction, MCX solid-phase extraction for purification, and a BEH Amide column with formic acid in water and acetonitrile (B52724) as mobile phases for UPLC-MS/MS detection researchgate.net. These studies demonstrate the capability of UHPLC-MS/MS for sensitive and reliable quantification of validamycins at trace levels researchgate.netrsc.org.
Table 1: Example UHPLC-MS/MS Parameters for Validamycin Analysis
| Parameter | Value | Source |
| Column | InertSustain C18 HP (3 μm, 100 x 2.1 mm) | glsciences.com |
| Mobile Phase A | 5 mM CH3COONH4 in H2O | glsciences.com |
| Mobile Phase B | 5 mM CH3COONH4 in CH3OH | glsciences.com |
| Flow Rate | 0.3 mL/min | glsciences.com |
| Column Temperature | 40 ℃ | glsciences.com |
| Detection | LC-MS/MS (4000Q TRAP: ESI, Positive, SRM) | glsciences.com |
| Injection Volume | 5 μL | glsciences.com |
| Analyte | Validamycin 0.1 mg/L | glsciences.com |
| Q1 / Q3 | 498 / 178, 498 / 336 | glsciences.com |
Table 2: Performance Data for Validamycin A Analysis by UHPLC-MS/MS in Grapes
| Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Source |
| 0.01 | 83.8 - 91.4 | 2.3 - 3.0 | researchgate.net |
| 0.50 | 83.8 - 91.4 | 2.3 - 3.0 | researchgate.net |
| 5.0 | 83.8 - 91.4 | 2.3 - 3.0 | researchgate.net |
| LOD | Below 0.40 μg/kg | - | researchgate.net |
| LOQ | Below 1.32 μg/kg | - | researchgate.net |
Electrophoretic and Spectrometric Approaches
In addition to chromatography, electrophoretic and spectrometric techniques offer alternative or complementary methods for analyzing this compound.
Capillary Zone Electrophoresis-UV
Capillary Zone Electrophoresis (CZE) with UV detection has been established for the quantitative analysis of validamycin A in commercial formulations and transformation broths daneshyari.comnih.gov. CZE offers advantages in terms of simplicity and efficiency compared to HPLC and micellar electrokinetic capillary chromatography for determining validamycin A in formulated products nih.gov. However, similar to HPLC-UV, this compound's limited UV absorption near 210 nm means that UV detection in CZE would also be performed at this wavelength daneshyari.com. High efficiency separation of validamycin A has been achieved using specific background electrolytes, such as 10 mM aminopyrine-2 mM ethylenediaminetetraacetic acid at pH 5.2 nih.gov. This method has shown good linearity and acceptable limits of detection and recoveries for validamycin A nih.gov.
Table 3: Performance Data for Validamycin A Analysis by Capillary Zone Electrophoresis with Indirect UV Detection
| Parameter | Value | Source |
| Background Electroly | 10 mM aminopyrine-2 mM EDTA | nih.gov |
| pH | 5.2 | nih.gov |
| Theoretical Plates | Up to 350000 plates/m | nih.gov |
| Linear Range | Across 3 orders of magnitude | nih.gov |
| RSD (migration times) | < 0.5% | nih.gov |
| RSD (peak areas) | < 3.0% | nih.gov |
| LOD | 1.0 μg/mL | nih.gov |
| Average Recoveries | 103.0 - 104.8% | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for structural elucidation and metabolomic profiling of compounds like validamycins asm.orgnih.govnih.gov. NMR can provide detailed information about the chemical structure and environment of atoms within the this compound molecule nih.gov. While not typically used for routine quantification in complex matrices due to lower sensitivity compared to MS-based methods, NMR is invaluable in research for identifying and characterizing validamycins and their related metabolites asm.orgnih.gov. Combined 1H NMR and HR-ESI-MS have been used in comparative metabolomic studies to identify and confirm the identity of validoxylamine A, a related compound in the validamycin pathway nih.gov. NMR profiling can also be used to study the metabolic changes in organisms producing validamycins researchgate.net.
Sample Preparation Strategies for Diverse Matrices (e.g., Soil, Plant Tissues)
Analyzing validamycins in complex matrices like soil and plant tissues requires effective sample preparation to extract and isolate the compound of interest while minimizing interference from matrix components. The search results provide some insights into sample preparation methods used for Validamycin A in these matrices.
For soil samples, one method described involves vibrating extraction with a 10% ammonia (B1221849) solution. This is followed by derivatization and analysis by gas chromatography with a flame ionization detector (FID). This method was reported to have good linearity and recovery for Validamycin A in soil researchgate.net.
Sample preparation for plant tissues can be more complex due to the diverse nature of plant matrices. General approaches for plant tissue analysis often involve cleaning, drying, and grinding the samples hawaii.edufunaab.edu.ng. Extraction methods using solvents like methanol-water mixtures have been reported for validamycin analysis in plant samples such as rice researchgate.netgoogle.com. Solid-phase extraction (SPE) is a common purification technique used after initial extraction to clean up the extract and concentrate the analyte researchgate.netgoogle.commdpi.com. Different SPE sorbents, such as HLB or C18, can be employed depending on the chemical properties of the analyte and the matrix researchgate.netgoogle.commdpi.com. Extracts may then be evaporated and reconstituted in a suitable solvent for analysis google.commdpi.com.
The specific sample preparation strategy for this compound would likely depend on its exact chemical properties, which may vary slightly from other validamycins. However, the general principles of extraction with appropriate solvents, followed by clean-up techniques like SPE, are likely applicable.
Method Validation for Accuracy, Precision, and Sensitivity in Research Applications
Method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. Key parameters evaluated during method validation include accuracy, precision, and sensitivity elementlabsolutions.comeirgenix.comeuropa.eubioanalysisforum.jp.
Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true value of the analyte concentration elementlabsolutions.comeuropa.eubioanalysisforum.jp. It can be assessed by analyzing samples with known concentrations of the analyte, such as spiked blank matrix samples or certified reference materials europa.eu. Recovery studies, where a known amount of analyte is added to a blank matrix and the percentage recovered is measured, are commonly performed to evaluate accuracy in complex matrices like soil and plant tissues researchgate.netgoogle.com. For Validamycin A analysis in soil, average recoveries between 94.76% and 101.59% with low relative standard deviations were reported, indicating good accuracy researchgate.net. For plant samples, reported average recoveries for Validamycin A ranged from 74% to 89% google.com.
Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.eubioanalysisforum.jp. It is typically assessed at different levels, including repeatability (within a single laboratory over a short period) and intermediate precision (within a laboratory over a longer period or with different analysts/equipment) europa.eu. Precision is often expressed as relative standard deviation (RSD) researchgate.netgoogle.com. Low RSD values indicate high precision. For Validamycin A analysis in soil, relative standard deviations of 1.1% to 2.9% were reported researchgate.net. In plant samples, relative standard deviations of 2.4% to 4.8% were observed google.com.
Sensitivity: Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations elementlabsolutions.comeirgenix.combioanalysisforum.jp. Key parameters for assessing sensitivity include the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) eirgenix.combioanalysisforum.jp. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision eirgenix.combioanalysisforum.jp. For Validamycin A in soil, an LOD of 0.2 mg/kg was reported researchgate.net. Another method for validamycin in grain, paddy husk, and soil reported an LOQ of 1.01013 μg/kg researchgate.net. For Validamycin A in plants, a minimum detection concentration of 0.05 mg/kg was mentioned google.com.
Validation protocols typically outline the acceptance criteria for each validation parameter based on the intended use of the method eirgenix.combioanalysisforum.jp. A validated method demonstrates that it is "fit-for-purpose" and provides reliable results elementlabsolutions.com.
Environmental Fate and Ecological Interactions of Validamycins
Environmental Degradation Pathways and Kinetics
The breakdown of validamycins (B6595820) in the environment is significantly influenced by microbial activity.
Microbial Degradation in Soil Environments
Validamycin undergoes rapid microbial degradation in soil. This process leads to the formation of validoxylamine A. Studies indicate a rapid dissipation in soil with a reported half-life (DT50) of less than 5 hours. This rapid degradation rate suggests that microbial action is a primary factor in the removal of validamycin from soil environments. The rate of degradation can be influenced by environmental factors such as temperature and pH. Enhanced microbial activity at higher temperatures (23 °C and 30 °C) has been shown to result in faster degradation of Validamycin A compared to lower temperatures (18 °C). Higher pH values (7.4 and 9) also demonstrated significantly greater removal efficiencies of Validamycin A in certain soil samples.
Stability Under Environmental Conditions (e.g., sunlight)
Validamycin is reported to be stable when exposed to sunlight. It is also stable at room temperature in neutral or alkaline media, showing slight instability under acidic conditions. While photolysis can be a significant degradation pathway for some antibiotics in aquatic environments, the reported stability of validamycin in sunlight suggests this may not be a primary route of degradation compared to microbial processes, particularly in soil.
Persistence and Mobility in Agricultural Ecosystems
The rapid microbial degradation of validamycin in soil contributes to a relatively low persistence in agricultural ecosystems. The reported half-life of less than 5 hours indicates that the compound does not persist in the soil for extended periods. Research on Validamycin A suggests it binds to soil, resulting in medium to low persistence based on degradation values. The adsorption and degradation characteristics of validamycins can be influenced by soil properties such as organic matter content, cation exchange capacity, and pH.
Research into Interactions with Non-Target Organisms
Studies have investigated the potential ecological impact of validamycins on organisms other than the intended fungal targets.
Effects on Soil Microbiota and Beneficial Microorganisms
Validamycin can influence soil enzymatic activities and microbial communities. High doses of validamycin applied to soil have been shown to significantly affect soil enzymatic activities, including an initial decrease in catalase and urease activity. However, the inhibitory effect on urease activity was followed by a subsequent stimulation. Validamycin has also been observed to alter the structure of the soil microbial community. Research focusing on the phyllosphere (leaf surface) microbiota of tobacco plants indicated that validamycin application can significantly impact the population structure of beneficial bacteria, such as species belonging to the genera Stenotrophomonas, Serratia, and Flavobacterium. It can reduce the relative abundance of certain fungi and bacteria while increasing the abundance of others. The metabolic capacity of phyllosphere microorganisms, specifically their ability to metabolize various carbon sources, was also found to be significantly reduced after validamycin application.
Studies on Ecological Impact on Non-Pest Insects (e.g., pollinators), and Aquatic Organisms
Validamycin has been evaluated for its effects on non-target insects and aquatic organisms. It is considered relatively non-toxic to fish, with a reported LC50 (96 hours) for Carp exceeding 40 mg/l. Similarly, for aquatic invertebrates, the acute EC50 (48 hours) for Daphnia pulex is reported to be greater than 40 mg/l.
Regarding non-pest insects, validamycin is reported as not toxic to bees. However, research has also explored validamycin's potential insecticidal properties due to its mechanism of inhibiting trehalase, an enzyme vital for many insects. Studies using Drosophila melanogaster (fruit fly) as a model organism have indicated that validamycin can have larvicidal effects and impair larval and pupal development in Aedes aegypti. Investigations into the oriental fruit fly, Bactrocera dorsalis, revealed that injecting validamycin significantly inhibited trehalase activity and affected the synthesis and metabolism of trehalose (B1683222) and chitin (B13524), resulting in high mortality and deformity rates. These findings suggest a potential for validamycin to act as an insecticide against certain pests by disrupting trehalose metabolism. While validamycin is reported to be non-toxic to bees, further comprehensive studies on a broader range of non-target insects, including various pollinator species, would provide a more complete understanding of its ecological impact.
Evolution of Resistance to Validamycins in Target Organisms
Mechanisms of Resistance Development in Fungal Pathogens and Insect Pests
Resistance to Validamycin H in fungal pathogens, particularly Rhizoctonia solani, is often linked to alterations in the target site and metabolic processes. While Validamycin is less commonly used against insect pests, studies suggest potential mechanisms of resistance if it were more widely applied.
Biochemical Adaptations and Target Enzyme Modifications
The primary mode of action of Validamycin A (a major component of Validamycin) is the inhibition of trehalase activity in target organisms. apsnet.orgnih.govnih.gov Trehalase is an enzyme crucial for the hydrolysis of trehalose (B1683222), a disaccharide that serves as a significant storage carbohydrate and stress protectant in many fungi and insects. nih.govresearchgate.net Resistance can develop through modifications in the trehalase enzyme itself, reducing its binding affinity for Validamycin, or through the overexpression of trehalase, overwhelming the inhibitor. nih.gov
Research on Rhizoctonia species indicates that Validamycin treatment significantly reduces trehalase activity. researchgate.netmdpi.com Studies on Fusarium graminearum have identified both neutral trehalase (FgNTH) and acid trehalase (FgATH) as targets of Validamycin A, with FgNTH appearing to be the main target. nih.gov Reduced sensitivity to Validamycin A was observed in FgNTH and FgATH deficient strains, highlighting the role of these enzymes in sensitivity. nih.gov
In insects, Validamycin has also been shown to inhibit trehalase activity, leading to trehalose accumulation and adverse effects on growth and development in species like Spodoptera litura and Bactrocera dorsalis. researchgate.netnih.gov Potential resistance mechanisms in insects could similarly involve alterations in trehalase or compensatory metabolic pathways.
Physiological Responses and Metabolic Rerouting
Beyond direct target modification, organisms can develop resistance through broader physiological and metabolic adjustments. In fungi, this might involve rerouting carbon metabolism to reduce reliance on trehalose as an energy source or stress protectant. mdpi.com Transcriptome analysis in Rhizoctonia cerealis treated with Validamycin revealed downregulated genes involved in metabolic processes, ribosome biogenesis, and pathogenicity, suggesting broader physiological impacts and potential adaptation mechanisms. mdpi.com Validamycin has also been shown to affect genes related to the MAPK signaling pathway in R. cerealis. mdpi.comresearchgate.net
While less studied in the context of Validamycin resistance in insects, physiological responses could include increased detoxification mechanisms or altered nutrient uptake and utilization.
Genetic Basis of Validamycin Resistance
The development of resistance is fundamentally driven by genetic changes within the target organism populations.
Identification of Resistance Genes and Alleles
Given that trehalase is the primary target, genes encoding trehalase enzymes are prime candidates for harboring resistance-conferring mutations or variations in expression. Studies identifying trehalase genes in fungal genomes, such as the six trehalase genes found in R. cerealis, are crucial for understanding the genetic basis of sensitivity and potential resistance. researchgate.net Research on F. graminearum has specifically implicated FgNTH and FgATH genes in Validamycin sensitivity. nih.gov
While specific resistance alleles to Validamycin in field populations of Rhizoctonia solani have not been widely reported despite its long-term use in some regions nih.gov, the potential for the selection of such alleles under continuous exposure exists. Genetic variation within Rhizoctonia solani populations has been observed, which could provide the raw material for resistance to evolve. researchgate.nettandfonline.comsemanticscholar.org
For insect pests, identification of trehalase genes and genes involved in metabolic or detoxification pathways would be relevant for understanding potential resistance.
Molecular Mechanisms of Resistance Gene Expression
Changes in the expression levels of trehalase genes can also contribute to resistance. Upregulation of trehalase expression could lead to increased enzyme levels, potentially overcoming the inhibitory effect of Validamycin. Conversely, while not a resistance mechanism, Validamycin has been shown to downregulate the expression of certain genes in R. cerealis related to metabolism and pathogenicity. mdpi.com
Molecular mechanisms regulating the expression of resistance genes can include point mutations in promoter regions, gene amplification, or alterations in regulatory pathways that control trehalase synthesis or activity.
Strategies for Mitigating Resistance and Sustaining Efficacy
Sustaining the efficacy of this compound requires proactive strategies to mitigate the development and spread of resistance.
One key strategy is the judicious use of this compound, avoiding overuse and unnecessary applications. Implementing Integrated Pest Management (IPM) programs that combine chemical control with other methods, such as cultural practices, biological control agents, and resistant plant varieties, can reduce the selection pressure for resistance. nih.gov
Mixing or alternating this compound with fungicides or insecticides that have different modes of action is another crucial strategy. This can prevent the buildup of populations resistant to a single compound. For example, combining Validamycin A with DMI fungicides has shown synergistic effects against Fusarium graminearum. nih.gov
Monitoring target populations for changes in sensitivity to this compound is essential for early detection of resistance development. This allows for timely adjustments in control strategies.
Research into the precise mechanisms of resistance at the molecular level can inform the development of new compounds or strategies that circumvent existing resistance mechanisms. Understanding the genetic basis of resistance can also aid in developing diagnostic tools to detect resistant strains in the field.
Furthermore, exploring the potential of this compound to induce plant defense responses, as shown for Validamycin A in inducing broad-spectrum resistance in plants apsnet.orgnih.govapsnet.org, could be a valuable component of resistance management by reducing reliance solely on direct toxicity to the pathogen or pest.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16219848 |
| Validamycin A | 441331 |
| Validoxylamine A | 16219855 |
Interactive Data Table Example (Illustrative based on search results):
While specific quantitative data tables on this compound resistance levels were not directly available in the search results, the findings on trehalase inhibition and reduced sensitivity in gene-deficient strains can be represented in a table format.
| Organism | Target Enzyme(s) Affected by Validamycin | Effect of Gene Deficiency on Validamycin Sensitivity | Key Finding | Source |
| Fusarium graminearum | Neutral trehalase (FgNTH), Acid trehalase (FgATH) | Deficiency of FgNTH and FgATH reduced sensitivity | FgNTH appears to be the main target; deficiency reduced sensitivity 2.12- and 1.79-fold respectively. | nih.gov |
| Rhizoctonia spp. | Trehalase | Not explicitly quantified in search results | Validamycin treatment significantly reduces trehalase activity. | researchgate.netmdpi.com |
| Spodoptera litura | Trehalase | Not explicitly quantified in search results | Validamycin treatment inhibited trehalase activity and affected development. | researchgate.net |
| Bactrocera dorsalis | Trehalase | Not explicitly quantified in search results | Validamycin injection inhibited trehalase activity and caused mortality/deformity. | nih.gov |
(Note: This table is illustrative and based on interpreting the research findings regarding the role of trehalase in Validamycin sensitivity. Specific quantitative data on resistance levels in field isolates would require dedicated resistance monitoring studies.)
Integrated Pest and Disease Management Approaches
Integrated Pest and Disease Management (IPM/IDM) is a holistic approach that combines various control methods to manage pests and diseases effectively and sustainably. Validamycin is considered suitable for inclusion in IPM programs herts.ac.ukwikipedia.orgwikidata.orgflybase.orgherts.ac.ukperflavory.comnih.gov. Its compatibility with most common insecticides and fungicides makes it a valuable tool within integrated strategies wikipedia.orgwikidata.orgflybase.orgherts.ac.uk.
Within an IDM framework, the use of validamycin can be integrated with cultural practices such as crop rotation, appropriate fertilizer management (e.g., avoiding excessive nitrogen which can exacerbate sheath blight), and utilizing tolerant or resistant crop varieties perflavory.com. Monitoring disease severity and applying validamycin based on economic thresholds rather than on a calendar schedule are also key components of an integrated approach, helping to reduce unnecessary applications and minimize selection pressure for resistance perflavory.com.
Rotation and Combination Strategies with Other Control Agents
Studies have shown that tank mixes of validamycin with various insecticides and fungicides can be effective in simultaneously managing sheath blight and insect pests in rice, without compromising the efficacy of the individual components or causing phytotoxicity wikidata.orgpic.int. For instance, combinations of validamycin with insecticides like rynaxypyr (chlorantraniliprole) have demonstrated effectiveness in controlling both sheath blight and stem borer/leaf folder, leading to reduced disease severity and increased yield wikidata.org. Similarly, combinations with pymetrozine (B1663596) have shown promise against sheath blight and plant hoppers pic.int.
Furthermore, combining validamycin with fungicides having different modes of action, such as demethylation inhibitor (DMI) fungicides like metconazole (B41703) or hexaconazole, has shown synergistic effects in controlling diseases like Fusarium head blight and reducing mycotoxin contamination fishersci.ptciteab.com. This approach leverages the distinct mechanisms of action – validamycin inhibiting trehalase and DMIs inhibiting ergosterol (B1671047) biosynthesis – to provide broader spectrum control and mitigate the risk of resistance development to either compound when used alone.
The following table summarizes some reported combination treatments involving validamycin and their target pests/diseases:
| Combination Agents | Target Pests/Diseases | Reported Outcome | Source |
| Validamycin + Rynaxypyr (Chlorantraniliprole) | Sheath blight, Stem borer, Leaf folder | Effective control of both disease and insects, increased yield. | wikidata.org |
| Validamycin + Pymetrozine | Sheath blight, Plant hoppers | Effective control of sheath blight and reduction in plant hoppers. | pic.int |
| Validamycin + Hexaconazole | Sheath blight, Powdery mildew, Rust, etc. | Broad-spectrum control, preventive and curative action. | citeab.com |
| Validamycin + Metconazole | Fusarium head blight, DON contamination | Increased control of FHB and reduced mycotoxin contamination (synergistic). | fishersci.pt |
| Validamycin + Dichlorvos + Neem Oil | Brown Plant Hopper (BPH) | Effective and safe strategy for BPH control in paddy. | fishersci.ca |
| Validamycin + Carbendazim | Sheath blight | Used in management practices. | perflavory.com |
| Validamycin + Streptomycin sulphate + Copper oxychloride | Bacterial leaf blight (as a combination) | Used in management practices (note: Streptomycin and Copper oxychloride are bactericides). | perflavory.com |
Rotation of validamycin with fungicides from different Fungicide Resistance Action Committee (FRAC) groups is also a recommended practice to prevent the build-up of resistant fungal populations. By alternating the use of validamycin with fungicides that have unrelated modes of action, the selection pressure for validamycin resistance is reduced.
The integration of validamycin into comprehensive disease management programs, utilizing combinations and rotations with other effective control agents, is crucial for maintaining its efficacy and managing the potential evolution of resistance in target pathogen populations.
Emerging Research Directions and Future Perspectives on Validamycin H
Elucidation of Broader Molecular Targets and Unconventional Mechanisms of Action
While validamycins (B6595820) are primarily known as competitive inhibitors of trehalase, research is uncovering additional molecular targets and unconventional mechanisms of action. Trehalase inhibition disrupts trehalose (B1683222) metabolism, which is crucial for carbohydrate storage and utilization in many fungi and insects. herts.ac.ukvulcanchem.comnih.govnih.gov This disruption can lead to inhibited growth and abnormal development in target organisms. vulcanchem.comnih.govmdpi.com
However, recent studies suggest that the effects of validamycin extend beyond simple trehalase inhibition. For instance, research on Rhizoctonia cerealis indicates that validamycin not only inhibits trehalase activity but also affects the ribosome synthesis and MAPK signaling pathways, contributing to the suppression of fungal growth. mdpi.comresearchgate.net This suggests a more complex mode of action involving multiple cellular processes. Furthermore, studies on insects like Spodoptera litura have shown that validamycin inhibits both glycometabolism and chitin (B13524) synthesis, highlighting potential targets beyond trehalose metabolism. nih.gov
The ability of validamycin A to induce broad-spectrum resistance in plants by involving salicylic (B10762653) acid and jasmonic acid/ethylene (B1197577) signaling pathways also points to unconventional mechanisms that modulate host-pathogen interactions. apsnet.org This suggests that validamycins might act as plant defense activators in addition to their direct effects on pathogens.
Development of Advanced Validamycin H Analogs with Enhanced Specificity, Potency, and Environmental Profiles
The exploration of validamycin analogs is a significant area of research aimed at developing compounds with improved properties. This includes enhancing their specificity towards particular pests or pathogens, increasing their potency, and improving their environmental profiles.
Understanding the biosynthetic pathway of validamycins is crucial for the rational design and production of novel analogs. Research into alternative "shunt pathways" for the synthesis of key components like valienamine (B15573), the functional core of validamycins, aims to simplify production and enable the synthesis of derivatives, potentially including this compound analogs, with altered properties. vulcanchem.comresearchgate.net Biosynthetic engineering approaches are being employed to modify the validamycin gene cluster in Streptomyces hygroscopicus to produce novel aminocyclitol analogs. nih.govgoogle.comresearchgate.net
The development of analogs with enhanced specificity could lead to more targeted control agents, reducing the impact on non-target organisms. Improving potency would allow for lower application rates, potentially minimizing environmental exposure. Research is also focusing on the environmental fate and impact of validamycins and their metabolites to guide the design of more environmentally benign alternatives. annualreviews.orgnih.gov
Data on the antifungal efficacy of Validamycin A in combination with other agents, such as Bacillus velezensis, demonstrates a strategy for enhancing potency and potentially reducing the reliance on higher concentrations of the antibiotic alone. nih.govresearchgate.net
Harnessing this compound for Novel Biotechnological Applications Beyond Agriculture
The unique properties of validamycins, particularly their trehalase inhibitory activity, suggest potential applications beyond their traditional agricultural use. The degradation product of Validamycin A, valienamine, is a crucial precursor for the antidiabetic agent voglibose, which inhibits intestinal α-glucosidase. nih.govcontinental.edu.pe This highlights the potential for validamycin derivatives as scaffolds for pharmaceutical development, particularly for metabolic disorders. continental.edu.peamazon.com
While Validamycin A showed limited clinical antifungal activity against Candida albicans, its mechanism of action provides a basis for designing new antifungal compounds targeting trehalase in human pathogens. researchgate.net
Furthermore, the observed effects of validamycin on insect metabolism and development suggest its potential as a basis for developing novel insecticides. nih.govnih.govmdpi.comresearchgate.netmdpi.com Targeting trehalase in insects is considered a promising strategy due to the absence of trehalose in mammals, potentially offering a safer alternative to some conventional insecticides. nih.govmdpi.com
Integration of this compound Research into Global Food Security and Sustainable Agriculture Initiatives
Validamycin's role in controlling significant crop diseases like rice sheath blight positions research into this compound firmly within the context of global food security. herts.ac.uknih.govmdpi.com By providing effective control against devastating pathogens, validamycins contribute to maintaining crop yields and ensuring food production.
Future research aims to integrate the use of validamycin and its derivatives into broader sustainable agriculture initiatives. This includes exploring integrated pest management (IPM) strategies that combine validamycin application with biological control agents or other environmentally friendly practices. nih.govun.org The development of validamycin analogs with improved environmental profiles aligns with the goals of reducing the environmental impact of agricultural practices. annualreviews.org
Research on the effects of validamycin on microbial communities in the phyllosphere can inform strategies for its sustainable use, minimizing unintended consequences on beneficial microorganisms. nih.gov The focus on developing effective and environmentally benign agents to control crop diseases underscores the contribution of validamycin research to sustainable agriculture. mdpi.com
Advanced OMICS Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Understanding of this compound Biology
Advanced omics technologies, such as proteomics and metabolomics, are powerful tools for gaining a comprehensive understanding of how this compound interacts with biological systems at a molecular level. e-bookshelf.deresearchgate.netdokumen.pubmdpi.come-enm.org These approaches allow for the large-scale analysis of proteins and metabolites, providing insights into the cellular pathways and processes affected by validamycin treatment. e-bookshelf.dedokumen.pubmdpi.com
Transcriptomic analysis, which examines gene expression levels, has already been used to reveal the impact of validamycin on fungal metabolism, ribosome biogenesis, and pathogenicity-related genes in Rhizoctonia cerealis. mdpi.comresearchgate.net Similarly, transcriptomic analysis has shed light on how validamycin A activates plant defense signaling pathways. apsnet.org
Metabolomics, specifically, can identify and quantify the changes in metabolite profiles in response to validamycin, offering direct evidence of metabolic pathway disruption. mdpi.come-enm.org For example, NMR-based metabolomic analysis has been used to identify metabolites involved in glycolysis and the tricarboxylic acid cycle affected by validamycin in insects. nih.gov
The integration of data from multiple omics platforms (genomics, transcriptomics, proteomics, metabolomics) provides a more holistic view of validamycin's biological effects, enabling the identification of novel targets and a deeper understanding of its complex mechanisms of action. researchgate.netdokumen.pubmdpi.com This systems biology approach is crucial for the rational design of improved validamycin analogs and the exploration of new applications. researchgate.net
Q & A
Q. What analytical methods are recommended for quantifying Validamycin H in biological samples?
this compound can be quantitatively analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Key steps include:
- Sample Preparation : Homogenize plant or microbial tissues in a methanol-water (70:30) solution to extract this compound, followed by centrifugation and filtration to remove particulates .
- Chromatographic Conditions : Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile, optimized for peak resolution .
- Validation : Calibrate with standard curves (e.g., 0.1–100 µg/mL) and validate precision, accuracy, and recovery rates per ICH M10 guidelines for bioanalytical method validation .
Q. What biochemical pathways are targeted by this compound, and how can these be experimentally validated?
this compound is hypothesized to inhibit trehalase enzymes, disrupting trehalose metabolism. To validate this:
- In Vitro Assays : Purify trehalase from target organisms (e.g., fungi or plants) and measure enzyme activity inhibition using spectrophotometric assays with trehalose as the substrate. Include controls with Validamycin A for comparative analysis .
- In Vivo Studies : Administer this compound to model organisms (e.g., Arabidopsis or Nicotiana species) and quantify trehalose accumulation via HPLC, comparing results to untreated controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Discrepancies may arise from variations in assay conditions, organism-specific responses, or impurity profiles. Mitigation strategies include:
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as pH, temperature, and enzyme source .
- Reproducibility Checks : Replicate key experiments under standardized conditions, ensuring reagent purity (e.g., ≥98% by NMR) and consistent trehalase isolation protocols .
- Structural Elucidation : Use NMR and X-ray crystallography to confirm this compound’s stereochemistry, as minor structural differences can drastically alter bioactivity .
Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in multicellular organisms?
- Tracer Studies : Radiolabel this compound (e.g., with ¹⁴C) to track absorption, distribution, and excretion in hydroponically grown plants or animal models .
- Compartmental Analysis : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific concentrations, validated by LC-MS/MS measurements in roots, stems, and leaves .
- Dose-Response Curves : Administer escalating doses (e.g., 10⁻⁶–10⁻³ M) and correlate with trehalase inhibition efficacy and off-target effects .
Q. How should researchers design comparative studies between this compound and its structural analogs (e.g., Validamycin A)?
- Kinetic Studies : Measure Kᵢ values for both compounds using Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .
- Structural-Activity Relationships (SAR) : Perform molecular docking simulations to identify key binding residues in trehalase, validated by site-directed mutagenesis .
- In Vivo Efficacy : Compare growth inhibition in pathogen models (e.g., Rhizoctonia solani) under identical conditions, controlling for environmental variables like humidity and nutrient availability .
Methodological Considerations
Q. What in silico tools are suitable for predicting this compound’s off-target interactions?
- Molecular Dynamics Simulations : Use software like GROMACS to model this compound’s binding affinity to non-target enzymes (e.g., glycosidases) .
- Phylogenetic Analysis : Compare trehalase sequences across species to predict cross-reactivity, prioritizing organisms with conserved active-site residues .
Q. How can researchers ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
